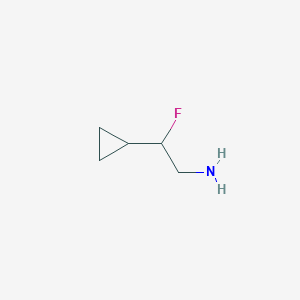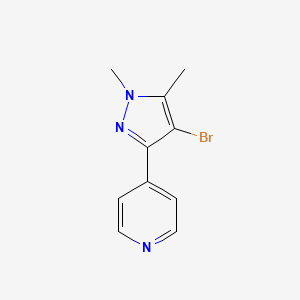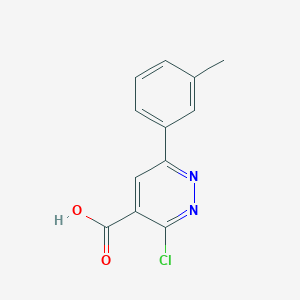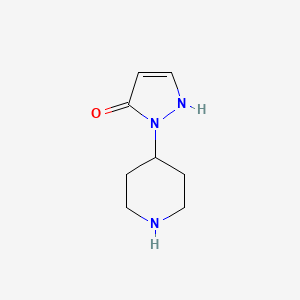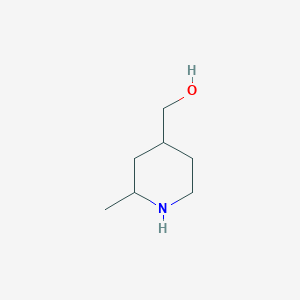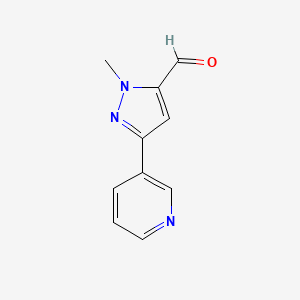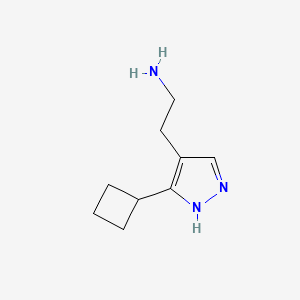
2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine
Übersicht
Beschreibung
“2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine” is a chemical compound that contains a total of 28 bonds, including 13 non-H bonds, 5 multiple bonds, 3 rotatable bonds, 5 aromatic bonds, 1 four-membered ring(s), 1 five-membered ring(s), and 1 primary amine(s) (aliphatic) .
Synthesis Analysis
The synthesis of amines like “2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine” can be achieved through various methods. One such method involves the reduction of nitriles or amides and nitro compounds . Another method involves reactions involving alkyl groups, such as S N 2 reactions of alkyl halides, ammonia, and other amines . Additionally, the biosynthesis of aromatic compounds like cinnamylamine, which is similar in structure, has been achieved using a combinatorial metabolic engineering strategy .
Molecular Structure Analysis
The molecular structure of “2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine” includes a cyclobutyl group attached to a pyrazol ring, which is further attached to an ethan-1-amine group . This structure includes a total of 28 bonds, with 5 of them being aromatic bonds, indicating the presence of a stable, aromatic pyrazol ring .
Chemical Reactions Analysis
Amines, such as “2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine”, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions . They can also react with acids to form salts soluble in water .
Wissenschaftliche Forschungsanwendungen
Synthetic Intermediates
Pyrazole-containing compounds, such as the ones , are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields . They are highly desirable for synthesizing structurally diverse pyrazole derivatives .
Biological Applications
Pyrazole derivatives are known for their diverse pharmacological effects . They have demonstrated different biological activities , including potent antileishmanial and antimalarial activities .
Physical-Chemical Applications
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They have valuable synthetical, biological, and photophysical properties .
Material Science Applications
In the field of material science, pyrazole-containing compounds are used due to their proven applicability and versatility .
Industrial Applications
Pyrazole derivatives are also used in various industrial fields . They are used in the synthesis of industrially crucial chemicals .
Anticancer Agents
The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold, which is similar to the compounds , has been developed into potent and selective CDK2 inhibitors for the treatment of cancer .
Antileishmanial and Antimalarial Agents
Hydrazine-coupled pyrazole derivatives have shown potential as antileishmanial and antimalarial agents . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Inhibitors of CDK2
The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold has been developed into potent and selective CDK2 inhibitors . These inhibitors have potential as new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors .
Eigenschaften
IUPAC Name |
2-(5-cyclobutyl-1H-pyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-5-4-8-6-11-12-9(8)7-2-1-3-7/h6-7H,1-5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONUBUFCHQKCNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



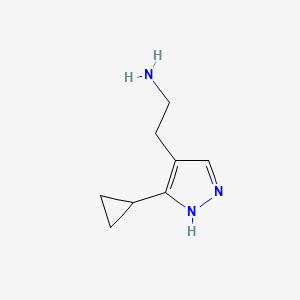
![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B1472332.png)
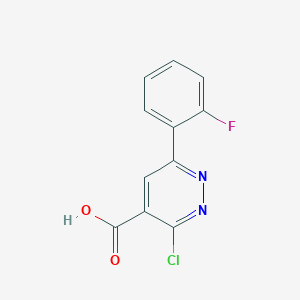
![(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472337.png)

